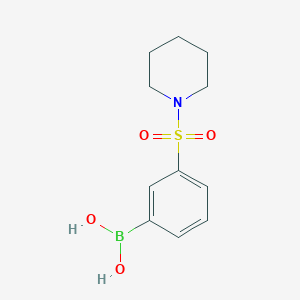

3-(Piperidin-1-ylsulfonyl)phenylboronic acid

Description

BenchChem offers high-quality 3-(Piperidin-1-ylsulfonyl)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Piperidin-1-ylsulfonyl)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-piperidin-1-ylsulfonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO4S/c14-12(15)10-5-4-6-11(9-10)18(16,17)13-7-2-1-3-8-13/h4-6,9,14-15H,1-3,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQOWPGGTRBFYFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)S(=O)(=O)N2CCCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50463828 | |

| Record name | 3-(PIPERIDIN-1-YLSULFONYL)PHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690662-96-5 | |

| Record name | 3-(PIPERIDIN-1-YLSULFONYL)PHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(Piperidin-1-ylsulfonyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for 3-(piperidin-1-ylsulfonyl)phenylboronic acid, a valuable building block in medicinal chemistry and drug development. The document details a prevalent and effective two-step synthetic pathway, commencing with the sulfonylation of piperidine with 3-bromobenzenesulfonyl chloride, followed by the borylation of the resulting aryl bromide intermediate. This guide presents detailed experimental protocols, a comparative table of quantitative data, and a visual representation of the synthetic workflow to facilitate a thorough understanding and practical application of the described methodologies.

Introduction

3-(Piperidin-1-ylsulfonyl)phenylboronic acid is a bifunctional molecule incorporating both a boronic acid moiety and a sulfonylpiperidine group. The boronic acid functionality serves as a versatile handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. The sulfonylpiperidine group can influence the physicochemical properties of a molecule, such as solubility and lipophilicity, and can also participate in key interactions with biological targets. These characteristics make 3-(piperidin-1-ylsulfonyl)phenylboronic acid a significant component in the synthesis of complex organic molecules, including pharmaceutically active compounds. This guide delineates the primary synthetic strategies for its preparation.

Primary Synthetic Route

The most common and practical synthesis of 3-(piperidin-1-ylsulfonyl)phenylboronic acid is a two-step process. This pathway is advantageous due to the ready availability of the starting materials and the generally high efficiency of the individual reactions.

The overall synthetic scheme is as follows:

Caption: Synthetic workflow for 3-(Piperidin-1-ylsulfonyl)phenylboronic acid.

This route first involves the formation of a sulfonamide bond, followed by the introduction of the boronic acid group via a halogen-metal exchange and subsequent borylation.

Experimental Protocols

Step 1: Synthesis of 1-(3-Bromophenylsulfonyl)piperidine

This initial step involves the reaction of 3-bromobenzenesulfonyl chloride with piperidine in the presence of a base to neutralize the hydrochloric acid byproduct.

Materials:

-

3-Bromobenzenesulfonyl chloride

-

Piperidine

-

Triethylamine (TEA) or other suitable base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve 3-bromobenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, prepare a solution of piperidine (1.1 eq) and triethylamine (1.2 eq) in DCM.

-

Add the piperidine/triethylamine solution dropwise to the cooled solution of 3-bromobenzenesulfonyl chloride over a period of 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude 1-(3-bromophenylsulfonyl)piperidine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Step 2: Synthesis of 3-(Piperidin-1-ylsulfonyl)phenylboronic acid

The second step involves the conversion of the aryl bromide to a boronic acid. This is typically achieved through a lithium-halogen exchange at low temperature, followed by quenching with a borate ester and subsequent acidic workup.

Materials:

-

1-(3-Bromophenylsulfonyl)piperidine

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate or trimethyl borate

-

Hydrochloric acid (HCl), aqueous solution (e.g., 1 M or 2 M)

-

Diethyl ether or ethyl acetate

-

Hexanes

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Schlenk line or other inert atmosphere setup

-

Standard laboratory glassware, oven-dried

Procedure:

-

Place 1-(3-bromophenylsulfonyl)piperidine (1.0 eq) in an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet.

-

Dissolve the starting material in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise to the cooled solution via syringe, ensuring the internal temperature remains below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

To the aryllithium species, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature at -78 °C.

-

After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid until the solution is acidic (pH ~1-2).

-

Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by trituration with hexanes or a hexanes/ether mixture to afford 3-(piperidin-1-ylsulfonyl)phenylboronic acid as a solid.

Quantitative Data Summary

The efficiency of each synthetic step is crucial for the overall yield of the final product. The following table summarizes typical quantitative data for the described two-step synthesis.

| Step | Reaction | Starting Material | Product | Typical Yield (%) | Purity (%) |

| 1 | Sulfonylation | 3-Bromobenzenesulfonyl chloride | 1-(3-Bromophenylsulfonyl)piperidine | 85 - 95 | >95 |

| 2 | Borylation | 1-(3-Bromophenylsulfonyl)piperidine | 3-(Piperidin-1-ylsulfonyl)phenylboronic acid | 70 - 85 | >98 |

Note: Yields and purity are dependent on reaction scale, purity of reagents, and purification methods.

Logical Relationships and Workflow Visualization

To further elucidate the process, the logical flow of the synthesis is presented below. This diagram highlights the key transformations and intermediates.

Caption: Logical flow of the two-step synthesis.

Conclusion

The synthesis of 3-(piperidin-1-ylsulfonyl)phenylboronic acid is reliably achieved through a robust two-step sequence involving sulfonylation followed by borylation. The detailed protocols and quantitative data provided in this guide offer a practical framework for researchers in the field of organic and medicinal chemistry. The versatility of the final product as a building block in drug discovery underscores the importance of efficient and well-characterized synthetic routes. Careful execution of the experimental procedures, particularly the anhydrous and low-temperature conditions required for the borylation step, is critical for achieving high yields and purity.

Chemical structure and properties of 3-(Piperidin-1-ylsulfonyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Piperidin-1-ylsulfonyl)phenylboronic acid is a synthetic organoboron compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its unique structure, featuring a phenylboronic acid moiety combined with a piperidinylsulfonyl group, suggests its potential as a versatile building block in the synthesis of complex organic molecules and as a candidate for biological screening. Phenylboronic acids are renowned for their utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for creating carbon-carbon bonds. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties. This guide provides a comprehensive overview of the known chemical structure and properties of 3-(Piperidin-1-ylsulfonyl)phenylboronic acid, alongside a discussion of its potential applications based on the activities of structurally related compounds.

Chemical Structure and Properties

The chemical structure of 3-(Piperidin-1-ylsulfonyl)phenylboronic acid is characterized by a central benzene ring substituted with a boronic acid group (-B(OH)₂) at the 1-position and a piperidin-1-ylsulfonyl group at the 3-position.

Molecular Structure:

A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 690662-96-5 | [1] |

| Molecular Formula | C₁₁H₁₆BNO₄S | [1] |

| Molecular Weight | 269.13 g/mol | [1] |

| Melting Point | 166-168 °C | [1] |

| Density | 1.37 g/cm³ (Predicted) | [1] |

| SMILES | OB(O)c1cccc(c1)S(=O)(=O)N2CCCCC2 | |

| InChI Key | HQOWPGGTRBFYFE-UHFFFAOYSA-N |

Synthesis and Reactivity

Postulated Synthetic Pathway

A likely synthetic approach would involve a two-step process starting from 3-bromobenzenesulfonyl chloride:

-

Sulfonamide Formation: Reaction of 3-bromobenzenesulfonyl chloride with piperidine in the presence of a base to form 1-(3-bromophenylsulfonyl)piperidine.

-

Borylation: Conversion of the resulting aryl bromide to the corresponding boronic acid. This can be achieved via a lithium-halogen exchange followed by quenching with a trialkyl borate (e.g., triisopropyl borate) and subsequent acidic workup, or through a palladium-catalyzed cross-coupling reaction with a boron source like bis(pinacolato)diboron.

Reactivity and Potential Applications in Synthesis

The primary utility of 3-(Piperidin-1-ylsulfonyl)phenylboronic acid in organic synthesis is expected to be as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[2] This reaction is a powerful tool for the formation of biaryl and heteroaryl-aryl structures, which are common motifs in biologically active molecules.[3]

Biological and Pharmacological Profile

Currently, there is a lack of publicly available data on the specific biological activity, pharmacological profile, or involvement in signaling pathways of 3-(Piperidin-1-ylsulfonyl)phenylboronic acid. However, the structural motifs present in the molecule allow for informed speculation on its potential areas of application in drug discovery.

The piperidine moiety is a common feature in a vast array of pharmaceuticals with diverse biological activities.[4] Its presence can influence a compound's solubility, lipophilicity, and ability to interact with biological targets. The sulfonamide group is another important pharmacophore, found in various drugs including antibiotics, diuretics, and anti-inflammatory agents.[5] Finally, boronic acids themselves have emerged as a class of enzyme inhibitors, with bortezomib, a proteasome inhibitor for the treatment of multiple myeloma, being a prominent example.

Given these components, 3-(Piperidin-1-ylsulfonyl)phenylboronic acid could be investigated for a range of potential therapeutic applications, including but not limited to:

-

Enzyme Inhibition: The boronic acid functional group could act as a warhead to form a reversible covalent bond with serine, threonine, or cysteine residues in the active sites of various enzymes.

-

Receptor Antagonism/Agonism: The overall molecular structure could allow for binding to various cell surface or intracellular receptors.

-

Anti-inflammatory or Anticancer Activity: The combination of the sulfonamide and piperidine groups, common in anti-inflammatory and anticancer agents, suggests these as potential areas of investigation.[5]

Experimental Data and Protocols

As of the latest available information, specific experimental protocols for the synthesis, purification, and analysis of 3-(Piperidin-1-ylsulfonyl)phenylboronic acid, as well as detailed reports of its use in biological assays, have not been published in the scientific literature. Researchers interested in this compound would likely need to develop and optimize these protocols based on general methods for similar compounds.

Conclusion

3-(Piperidin-1-ylsulfonyl)phenylboronic acid is a compound with significant potential as a building block in organic synthesis and as a lead structure in drug discovery. Its chemical properties are largely inferred from its structure and the known characteristics of its constituent functional groups. While specific biological data is currently unavailable, its structural features suggest that it could be a valuable candidate for screening in a variety of therapeutic areas. Further research is required to fully elucidate its synthetic accessibility, reactivity, and pharmacological profile. The information provided in this guide serves as a foundational resource for scientists and researchers embarking on the study of this intriguing molecule.

References

- 1. echemi.com [echemi.com]

- 2. researchgate.net [researchgate.net]

- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Role of Piperidine-Containing Boronic Acids in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the piperidine scaffold and the boronic acid warhead has given rise to a promising class of enzyme inhibitors with significant therapeutic potential. This in-depth technical guide explores the core biological activities of piperidine-containing boronic acids, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows. The unique chemical properties of the boronic acid moiety, particularly its ability to form a reversible covalent bond with the active site serine or threonine residues of target enzymes, coupled with the favorable pharmacokinetic profile often conferred by the piperidine ring, make this class of compounds a compelling area of research in the pursuit of novel therapeutics for a range of diseases, most notably in oncology.

Quantitative Bioactivity Data

The biological activity of piperidine-containing boronic acids is most prominently demonstrated through their potent inhibition of various enzymes. The following tables summarize the in vitro inhibitory activities of representative compounds against their primary targets.

Table 1: Inhibitory Activity of Piperidine-Containing Dipeptidyl Boronic Acids against the 20S Proteasome

| Compound | P1 Residue | P2 Residue/Substituent | Target Subunit | IC50 (nM) | Reference |

| Bortezomib | Leucine | Pyrazinecarbonyl-Phenylalanine | Chymotrypsin-like (β5) | 7.05 | [1] |

| Compound 15 | Not Specified | Not Specified | Chymotrypsin-like (β5) | 4.60 | [1] |

| AS-06 | Not Specified | Tyropeptin derivative | Chymotrypsin-like (β5) | 2.2 | [2] |

| AS-29 | Not Specified | Tyropeptin derivative | Chymotrypsin-like (β5) | 14 | [2] |

| β-Amino Acid Derived | |||||

| Compound 4q | β-amino acid | Phenylacetyl | Chymotrypsin-like (β5) | 9.6 | [3] |

| Compound 78 | β-amino acid | Tetrahydronaphthalene-carboxamido | Chymotrypsin-like (β5) | < 2 | [4] |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Table 2: Inhibitory Activity of Piperidine-Containing Boronic Acids against Other Enzymes

| Compound Class/Example | Target Enzyme | Structure/Description | IC50 / Ki | Reference |

| Dipeptidyl Boronic Acids | Dipeptidyl Peptidase IV (DPP-IV) | Proline-boronic acid containing dipeptides | Varies (nM to µM range) | [5] |

| Piperidine Carboxamides | Fatty Acid Amide Hydrolase (FAAH) | N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide (PF750) | 16.2 nM (IC50) | [6] |

| Piperidine Ureas | Fatty Acid Amide Hydrolase (FAAH) | PF-3845 | 0.23 µM (Ki) | [7] |

| Peptidyl Boronic Acids | Prostate-Specific Antigen (PSA) | Cbz-Ser-Ser-Lys-Leu-(boro)Leu | 65 nM (Ki) | [8] |

Core Biological Mechanisms and Signaling Pathways

The primary mechanism of action for many biologically active piperidine-containing boronic acids is the inhibition of the 26S proteasome, a multi-catalytic protease complex crucial for the degradation of ubiquitinated proteins. This inhibition disrupts cellular homeostasis and can trigger apoptosis, making it a key strategy in cancer therapy.

The Ubiquitin-Proteasome Pathway and NF-κB Signaling

The 26S proteasome is a key regulator of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon receiving an upstream signal, the IκB kinase (IKK) complex phosphorylates IκB, marking it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of genes involved in cell survival, proliferation, and inflammation.

Piperidine-containing boronic acid proteasome inhibitors, such as bortezomib, reversibly bind to the N-terminal threonine of the chymotrypsin-like (β5) subunit of the 20S proteasome core particle.[9] This inhibition prevents the degradation of IκBα, thereby blocking the activation of the canonical NF-κB pathway.[10] The resulting accumulation of IκBα keeps NF-κB in an inactive state in the cytoplasm, leading to the downregulation of pro-survival genes and the induction of apoptosis in cancer cells.

Experimental Protocols

General Synthesis of N-Boc-piperidine-4-boronic acid pinacol ester

This protocol outlines a general method for the synthesis of a key intermediate in the preparation of various piperidine-containing boronic acids.

Materials:

-

N-Boc-4-piperidinone

-

Aniline

-

Acetic acid

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Sodium hydroxide (NaOH), 2M aqueous solution

-

Sodium sulfate

-

(Pinacol)2B2

-

Potassium acetate

-

Pd(dppf)Cl2

-

1,4-Dioxane

-

Water

Procedure:

-

Reductive Amination: To a solution of N-Boc-4-piperidinone and aniline in dichloromethane, add acetic acid and cool in an ice bath. Add sodium triacetoxyborohydride portion-wise and stir the mixture overnight, allowing it to warm to room temperature.

-

Work-up: Quench the reaction with 2M aqueous NaOH and stir for 1 hour. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic extracts, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-(phenylamino)piperidine-1-carboxylate.[11]

-

Borylation (Miyaura Borylation): Combine the product from the previous step with bis(pinacolato)diboron, potassium acetate, and a palladium catalyst such as Pd(dppf)Cl2 in a solvent like 1,4-dioxane. Heat the mixture under an inert atmosphere.

-

Purification: After the reaction is complete, cool the mixture, filter, and concentrate the solvent. Purify the crude product by column chromatography on silica gel to obtain N-Boc-piperidine-4-boronic acid pinacol ester.

In Vitro 20S Proteasome Inhibition Assay

This protocol describes a common method to assess the inhibitory activity of compounds against the chymotrypsin-like activity of the 20S proteasome.

Materials:

-

Purified human 20S proteasome

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)

-

Fluorogenic substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)

-

Test compounds (piperidine-containing boronic acids) dissolved in DMSO

-

Positive control inhibitor (e.g., Bortezomib)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Reagent Preparation: Prepare a stock solution of the 20S proteasome in assay buffer. Prepare a stock solution of the fluorogenic substrate in DMSO. Prepare serial dilutions of the test compounds and the positive control in DMSO.

-

Assay Setup: In a 96-well plate, add the assay buffer to each well. Add a small volume of the test compound dilutions, positive control, or DMSO (for the vehicle control) to the respective wells.

-

Enzyme Addition: Add the 20S proteasome solution to all wells except for the blank (substrate only) wells.

-

Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitors to interact with the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm for AMC) over time using a fluorometric plate reader at 37°C.[12][13]

-

Data Analysis: Determine the initial reaction rates from the linear portion of the fluorescence versus time curves. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental and Logical Workflows

Workflow for Structure-Activity Relationship (SAR) Studies of Enzyme Inhibitors

The systematic exploration of the structure-activity relationship is fundamental to optimizing the potency and selectivity of lead compounds. The following workflow illustrates a typical process for an SAR study.

Experimental Workflow for Determining the Mechanism of Enzyme Inhibition

Understanding the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) is crucial for drug development. This workflow outlines the key steps to elucidate the inhibitory mechanism.

Conclusion

Piperidine-containing boronic acids represent a versatile and potent class of enzyme inhibitors with significant therapeutic promise. Their modular nature allows for extensive structure-activity relationship studies, enabling the fine-tuning of potency and selectivity. The well-established role of proteasome inhibitors in cancer therapy provides a strong foundation for the continued development of novel compounds in this class. Furthermore, the exploration of piperidine-containing boronic acids as inhibitors of other enzyme targets, such as serine proteases, continues to be an active and promising area of research. The detailed methodologies and workflows presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the discovery and development of these important therapeutic agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Synthesis, in vitro and in vivo biological evaluation, docking studies, and structure--activity relationship (SAR) discussion of dipeptidyl boronic acid proteasome inhibitors composed of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, in vitro and in vivo biological evaluation, and comprehensive understanding of structure-activity relationships of dipeptidyl boronic acid proteasome inhibitors constructed from β-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dipeptide boronic acid inhibitors of dipeptidyl peptidase IV: determinants of potency and in vivo efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

The Pivotal Role of Sulfonamide Boronic Acids in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfonamide boronic acids represent a unique and increasingly important class of molecules in medicinal chemistry. This technical guide provides an in-depth exploration of their core attributes, focusing on their synthesis, mechanisms of action, and diverse therapeutic applications. By uniquely combining the structural features of a sulfonamide and a boronic acid, these compounds exhibit potent and often selective inhibitory activity against a range of key biological targets. This guide will delve into their well-established role as β-lactamase inhibitors, a critical application in combating antibiotic resistance, and explore their emerging potential in other therapeutic areas such as oncology. Detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows are provided to equip researchers and drug development professionals with a comprehensive understanding of this promising class of compounds.

Introduction: The Synergy of Two Potent Pharmacophores

The strategic combination of a sulfonamide and a boronic acid moiety within a single molecular scaffold has given rise to a class of compounds with significant therapeutic potential. The sulfonamide group, a well-established pharmacophore, is present in a wide array of clinically approved drugs, including antibacterial, anti-inflammatory, and anticancer agents.[1] Its ability to act as a bioisostere for carboxylic acids and amides, coupled with its distinct electronic and hydrogen-bonding properties, makes it a valuable component in drug design.[2]

The boronic acid functional group, on the other hand, is renowned for its ability to form reversible covalent bonds with the active site serine or threonine residues of various enzymes, acting as a transition-state analog.[3] This unique mechanism of action has led to the development of successful drugs, including the proteasome inhibitor bortezomib for the treatment of multiple myeloma.[4]

The amalgamation of these two pharmacophores in sulfonamide boronic acids creates molecules with a distinct structure-activity relationship (SAR), often leading to enhanced potency and selectivity for their target enzymes. This guide will primarily focus on their most prominent role as β-lactamase inhibitors, while also exploring their potential against other clinically relevant targets.

Synthesis of Sulfonamide Boronic Acids

The synthesis of sulfonamide boronic acids typically involves the coupling of a suitable amino boronic acid derivative with a sulfonyl chloride. A general synthetic scheme is outlined below.

Experimental Protocol: General Synthesis of Sulfonamidomethaneboronic Acids

A common route to synthesize sulfonamidomethaneboronic acids involves the sulfonylation of an aminomethaneboronate precursor.[5]

Materials:

-

Aminomethaneboronate derivative (e.g., aminomethylboronic acid pinacol ester)

-

Appropriate sulfonyl chloride

-

A suitable base (e.g., triethylamine, pyridine)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Reagents for deprotection (if a protecting group is used for the boronic acid)

Procedure:

-

Dissolve the aminomethaneboronate derivative in the anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add the base to the solution, followed by the dropwise addition of the sulfonyl chloride.

-

Allow the reaction mixture to warm to room temperature and stir for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

If a boronic acid protecting group (e.g., pinacol ester) is used, a subsequent deprotection step is required. This can often be achieved by transesterification with phenylboronic acid in a biphasic solvent system or by treatment with an acid.[2]

-

Purify the final sulfonamide boronic acid by column chromatography on silica gel or by recrystallization.

Therapeutic Applications

β-Lactamase Inhibitors: Combating Antibiotic Resistance

The most significant and well-documented role of sulfonamide boronic acids is as inhibitors of β-lactamase enzymes. These enzymes are the primary cause of bacterial resistance to β-lactam antibiotics like penicillins and cephalosporins, as they hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic.[6]

Sulfonamide boronic acids act as transition-state analog inhibitors of serine β-lactamases.[3] The boron atom forms a reversible covalent bond with the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral intermediate formed during the hydrolysis of the β-lactam ring.[2] This stable adduct effectively blocks the enzyme's activity, preventing the degradation of β-lactam antibiotics.

Mechanism of β-Lactamase Inhibition.

The replacement of the canonical carboxamide group found in many β-lactam mimics with a sulfonamide moiety leads to a significantly altered SAR.[6] Studies have shown that for smaller analogs, the sulfonamide group can lead to a substantial increase in potency compared to their carboxamide counterparts.[6] However, for larger molecules, the opposite effect is often observed, with the sulfonamide analogs being less potent.[6] This is attributed to the different geometry and polarity of the sulfonamide group, which alters the binding interactions within the enzyme's active site.[6]

The following table summarizes the inhibitory activity (Ki) of a series of sulfonamide boronic acids and their corresponding carboxamide analogs against AmpC β-lactamase.

| Compound | R Group | Sulfonamide Ki (nM) | Carboxamide Ki (nM) | Fold Improvement |

| 1 | Methyl | 789[6] | 18,500[6] | 23 |

| 2 | Phenylacetyl | 70[2] | 570[2] | 8 |

| 3 | 2-Thienylacetyl | 25[6] | - | - |

| 4 | Naphthylacetyl | 670[2] | 33[2] | -0.05 |

Data sourced from Eidam et al. (2010).[2][6]

In cellular assays, potent sulfonamide boronic acid inhibitors have been shown to reverse β-lactamase-mediated resistance to third-generation cephalosporins, reducing their minimum inhibitory concentrations (MICs) by up to 32-fold.[6]

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton broth (MHB) or agar (MHA)

-

Sulfonamide boronic acid inhibitor

-

β-lactam antibiotic

-

96-well microtiter plates (for broth microdilution)

-

Sterile culture tubes and Petri dishes

-

Incubator

Procedure (Broth Microdilution Method):

-

Prepare a stock solution of the sulfonamide boronic acid and the β-lactam antibiotic in a suitable solvent.

-

Perform serial two-fold dilutions of the β-lactam antibiotic in MHB in the wells of a 96-well plate.

-

Add a fixed, sub-inhibitory concentration of the sulfonamide boronic acid inhibitor to each well containing the β-lactam antibiotic dilutions.

-

Prepare a standardized inoculum of the bacterial strain (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Include control wells: a growth control (bacteria in MHB only), a sterility control (MHB only), and controls for each drug alone.

-

Incubate the plates at 37°C for 16-20 hours.

-

Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Emerging Applications in Oncology

While the role of sulfonamide boronic acids as β-lactamase inhibitors is well-established, their potential in other therapeutic areas, particularly oncology, is an active area of research. This is largely extrapolated from the known activities of sulfonamides and boronic acids as separate classes of anticancer agents.

Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[7] Certain CA isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[7] Boron-containing sulfonamides have been synthesized and shown to be effective inhibitors of these tumor-associated CAs.[8] The boronic acid moiety in these compounds can potentially interact with the active site zinc ion, contributing to their inhibitory activity.[8]

Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[9] Several sulfonamide-containing molecules are known to inhibit VEGFR-2 tyrosine kinase.[10] While specific examples of sulfonamide boronic acids targeting VEGFR-2 are not yet widely reported, this remains a promising area for future drug development. The inhibition of VEGFR-2 blocks downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.

VEGFR-2 Signaling Pathway and Potential Inhibition.

MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix, a process that is essential for tumor invasion and metastasis.[11] Sulfonamide-based inhibitors have been designed to chelate the active site zinc ion of MMPs.[11] The incorporation of a boronic acid moiety could potentially enhance this chelation and lead to more potent and selective MMP inhibitors.

Key Experimental Methodologies

Enzyme Inhibition Assays

Enzyme inhibition assays are crucial for determining the potency of sulfonamide boronic acids. A general spectrophotometric method is described below.

Materials:

-

Purified enzyme

-

Substrate that produces a chromogenic product upon enzymatic cleavage

-

Sulfonamide boronic acid inhibitor

-

Assay buffer at the optimal pH for the enzyme

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a series of dilutions of the sulfonamide boronic acid inhibitor in the assay buffer.

-

In the wells of a 96-well plate, add a fixed concentration of the enzyme to the different concentrations of the inhibitor.

-

Include control wells containing the enzyme without the inhibitor (for measuring 100% activity) and wells with buffer only (for background correction).

-

Pre-incubate the enzyme and inhibitor mixture for a specific period to allow for binding to occur.

-

Initiate the enzymatic reaction by adding a fixed concentration of the substrate to all wells.

-

Immediately begin monitoring the change in absorbance at the wavelength corresponding to the chromogenic product over time using a spectrophotometer.

-

Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time plots.

-

Plot the percentage of enzyme inhibition versus the inhibitor concentration and fit the data to a suitable equation (e.g., the Morrison equation for tight-binding inhibitors) to determine the inhibition constant (Ki).

X-ray Crystallography

Determining the crystal structure of a sulfonamide boronic acid in complex with its target enzyme provides invaluable insights into the binding mode and facilitates structure-based drug design.

Materials:

-

Highly purified protein

-

Sulfonamide boronic acid inhibitor

-

Crystallization buffer

-

Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)

-

Cryoprotectant

Procedure:

-

Prepare a stock solution of the purified protein at a high concentration (e.g., 5-10 mg/mL).

-

Prepare a stock solution of the sulfonamide boronic acid inhibitor in a suitable solvent (e.g., DMSO).

-

Incubate the protein with a molar excess of the inhibitor (e.g., 2-5 fold) for a period ranging from 30 minutes to several hours to allow for complex formation.

-

Set up crystallization trials by mixing the protein-inhibitor complex solution with a variety of crystallization buffer conditions in the wells of a crystallization plate.

-

Incubate the plates at a constant temperature and monitor for crystal growth over several days to weeks.

-

Once crystals of suitable size are obtained, they are carefully harvested and cryo-cooled in a cryoprotectant solution before being subjected to X-ray diffraction analysis.

Conclusion and Future Perspectives

Sulfonamide boronic acids have firmly established their importance in medicinal chemistry, primarily through their successful application as potent inhibitors of β-lactamases, offering a promising strategy to combat the growing threat of antibiotic resistance. The unique synergy between the sulfonamide and boronic acid moieties results in a distinct SAR profile that can be exploited for the design of highly effective enzyme inhibitors.

While their role in oncology is still emerging, the known anticancer properties of both sulfonamides and boronic acids suggest that sulfonamide boronic acids are a promising class of compounds for the development of novel therapeutics targeting cancer-related enzymes such as carbonic anhydrases, VEGFR-2, and MMPs. Further research in this area is warranted to fully explore their potential.

The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study and application of this versatile and potent class of molecules. The continued exploration of sulfonamide boronic acids is poised to yield new and effective therapies for a range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. How to Measure Enzyme Kinetics Using Spectrophotometry [synapse.patsnap.com]

- 3. biorbyt.com [biorbyt.com]

- 4. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Journey Around Boronic Acids: Sulfonyl Hydrazone-Containing Derivatives as Carbonic Anhydrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. escholarship.mcgill.ca [escholarship.mcgill.ca]

The Indispensable Role of Boronic Acids in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Boronic acids and their derivatives have emerged as foundational building blocks in contemporary organic synthesis, offering a unique combination of stability, versatility, and reactivity. Their impact is particularly profound in the realms of pharmaceutical discovery and materials science, where the precise construction of complex molecular architectures is paramount. This technical guide provides an in-depth exploration of the core properties of boronic acids, their principal applications in carbon-carbon and carbon-heteroatom bond formation, and detailed experimental protocols for their use.

Fundamental Properties of Boronic Acids

Boronic acids are organoboron compounds with the general structure R-B(OH)₂. The boron atom is sp²-hybridized, resulting in a trigonal planar geometry. A key feature of boronic acids is the vacant p-orbital on the boron atom, which confers Lewis acidity and is central to their reactivity.[1] They are generally crystalline solids that are stable in the presence of air and moisture, a significant advantage over many other organometallic reagents.[2]

The acidity of boronic acids is a crucial parameter influencing their reactivity. The pKa of a boronic acid is typically around 9, but this can be significantly influenced by the nature of the organic substituent 'R'.[3] Electron-withdrawing groups on an aryl ring, for instance, increase the Lewis acidity and lower the pKa.[3] This property is also exploited in the design of boronic acid-based sensors, as their affinity for diols is pH-dependent.

Table 1: Physicochemical Properties of Representative Boronic Acids

| Boronic Acid | Structure | pKa | Melting Point (°C) |

| Phenylboronic Acid | C₆H₅B(OH)₂ | 8.8 | 215-216[2] |

| 4-Methoxyphenylboronic Acid | CH₃OC₆H₄B(OH)₂ | 9.25 | 204-206 |

| 4-Trifluoromethylphenylboronic Acid | CF₃C₆H₄B(OH)₂ | 7.9 | 255-260 |

| 3,4,5-Trifluorophenylboronic Acid | C₆H₂F₃B(OH)₂ | 7.0 | 285-290 |

| 2-Thiopheneboronic Acid | C₄H₃SB(OH)₂ | 8.1 | 138-140 |

Note: pKa values can vary depending on the measurement conditions. Data compiled from various sources.[3][4][5]

Key Applications in Organic Synthesis

The utility of boronic acids in organic synthesis is vast and continues to expand. They are most renowned for their participation in palladium-catalyzed cross-coupling reactions, but their applications extend to copper-catalyzed transformations and beyond.

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The reaction typically involves the coupling of a boronic acid with an organohalide in the presence of a palladium catalyst and a base.[6] The reaction exhibits high functional group tolerance and stereospecificity, making it a powerful tool for the synthesis of biaryls, conjugated dienes, and styrenes.[7]

The Chan-Lam Coupling

The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds.[8] This copper-catalyzed reaction couples a boronic acid with an amine or an alcohol.[8] A significant advantage of the Chan-Lam coupling is that it can often be performed under mild conditions, at room temperature and open to the air.[8]

The Liebeskind-Srogl Coupling

The Liebeskind-Srogl coupling is a palladium-catalyzed cross-coupling reaction that forms a new carbon-carbon bond between a thioester and a boronic acid.[9] This reaction is particularly valuable for the synthesis of ketones under neutral conditions.[10] A key feature of this transformation is the use of a copper(I) carboxylate co-catalyst, which facilitates both the cleavage of the C-S bond and the activation of the boronic acid.[10]

Table 2: Representative Yields for Key Cross-Coupling Reactions

| Coupling Reaction | Aryl Halide/Thioester | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| Suzuki-Miyaura | 4-Bromoanisole | 2-Pyridylboronate | Pd₂(dba)₃ / Ligand 1 | K₃PO₄ | Dioxane | 110 | 74[11] |

| Suzuki-Miyaura | 1-Iodo-4-nitrobenzene | Phenylboronic Acid | Pd(OAc)₂ / L1 | K₂CO₃ | Toluene/H₂O | 90 | 95[12] |

| Chan-Lam | Aniline | Phenylboronic Acid | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | RT | 93[8] |

| Chan-Lam | Imidazole | Phenylboronic Acid | --INVALID-LINK--₂ | K₂CO₃ | MeOH | RT | 85[13] |

| Liebeskind-Srogl | S-Phenyl thiobenzoate | 4-Tolylboronic Acid | Pd₂(dba)₃ / TFP / CuTC | - | THF | 55 | 93[14] |

| Liebeskind-Srogl | Thioester | 4-CF₃-Phenylboronic Acid | [Pd(IPr)(μ-Cl)Cl]₂ / CuI | K₃PO₄ | THF | 50 | 85[15] |

Note: Yields are highly dependent on the specific substrates, catalyst, ligand, base, and reaction conditions. This table provides representative examples.

Protecting Groups for Boronic Acids

While many boronic acids are stable, some are prone to decomposition under certain reaction conditions. To circumvent this, boronic acids are often protected as boronate esters.[16] The N-methyliminodiacetic acid (MIDA) boronate esters are particularly noteworthy.[17] MIDA boronates are stable to a wide range of reaction conditions, including chromatography, and can be deprotected under mild basic conditions to regenerate the free boronic acid.[18] This has enabled the development of iterative cross-coupling strategies for the synthesis of complex molecules.[19]

Experimental Protocols

Synthesis of Phenylboronic Acid

This protocol is adapted from the reaction of phenylmagnesium bromide with trimethyl borate, followed by hydrolysis.[2]

-

Reagents: Bromobenzene, Magnesium turnings, Anhydrous diethyl ether, Trimethyl borate, Sulfuric acid (10%), Diethyl ether, Saturated sodium chloride solution.

-

Procedure:

-

Prepare a Grignard reagent from bromobenzene and magnesium turnings in anhydrous diethyl ether.

-

Cool the Grignard solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of trimethyl borate in anhydrous diethyl ether to the cooled Grignard solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Pour the reaction mixture onto a mixture of crushed ice and 10% sulfuric acid.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Recrystallize the crude product from water to afford pure phenylboronic acid.

-

General Protocol for Suzuki-Miyaura Coupling

This is a general procedure for the coupling of an aryl bromide with an arylboronic acid.[1]

-

Reagents: Aryl bromide (1.0 mmol), Arylboronic acid (1.2 mmol), Palladium(II) acetate (Pd(OAc)₂, 2 mol%), SPhos (4 mol%), Potassium phosphate (K₃PO₄, 2.0 mmol), Toluene (5 mL), Water (0.5 mL).

-

Procedure:

-

To an oven-dried Schlenk tube, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add degassed toluene and degassed water via syringe.

-

Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 2-24 hours.

-

After cooling to room temperature, add water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography.

-

General Protocol for Chan-Lam N-Arylation

This protocol describes a typical Chan-Lam coupling of an amine with an arylboronic acid.[20]

-

Reagents: Amine (1.0 mmol), Arylboronic acid (1.5-2.0 mmol), Copper(II) acetate (Cu(OAc)₂, 0.1-1.0 equiv), Pyridine (as base), Dichloromethane (DCM).

-

Procedure:

-

In a round-bottom flask, combine the amine, Cu(OAc)₂, and a magnetic stir bar.

-

Add DCM and pyridine, and stir the mixture at room temperature for 15-30 minutes.

-

Add the arylboronic acid to the reaction mixture.

-

Stir the reaction at room temperature, open to the air, and monitor by TLC.

-

Upon completion, quench the reaction with aqueous ammonium hydroxide.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography.

-

Synthesis of a MIDA Boronate Ester

This procedure describes the protection of a boronic acid with MIDA anhydride.[19]

-

Reagents: Boronic acid (1.0 equiv), MIDA anhydride (3.0 equiv), Anhydrous dioxane.

-

Procedure:

-

In a round-bottom flask, combine the boronic acid and MIDA anhydride.

-

Evacuate and backfill the flask with nitrogen.

-

Add anhydrous dioxane via syringe.

-

Heat the suspension at 70 °C for 24 hours.

-

Cool the reaction mixture, and collect the precipitated MIDA boronate by filtration.

-

Wash the solid with dioxane and dry under vacuum.

-

Deprotection of a MIDA Boronate Ester

This is a general protocol for the hydrolysis of a MIDA boronate to the corresponding boronic acid.[18]

-

Reagents: MIDA boronate, Tetrahydrofuran (THF), 1 M Sodium hydroxide (NaOH) solution.

-

Procedure:

-

Dissolve the MIDA boronate in THF.

-

Add 1 M aqueous NaOH solution and stir at room temperature for 10-30 minutes.

-

Acidify the reaction mixture with 1 M HCl.

-

Extract the boronic acid with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the boronic acid.

-

Conclusion

Boronic acids are remarkably versatile and indispensable reagents in modern organic synthesis. Their stability, coupled with their diverse reactivity in key bond-forming reactions, has solidified their position as essential building blocks for the construction of complex molecules in drug discovery, agrochemicals, and materials science. The continued development of new boronic acid-based reagents, catalysts, and methodologies promises to further expand their utility and impact in the years to come.

References

- 1. benchchem.com [benchchem.com]

- 2. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 9. Liebeskind–Srogl coupling - Wikipedia [en.wikipedia.org]

- 10. thieme-connect.com [thieme-connect.com]

- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Divergent Acyl and Decarbonylative Liebeskind-Srogl Cross-Coupling of Thioesters by Cu-Cofactor and Pd–NHC (NHC = N-Heterocyclic Carbene) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. orgsyn.org [orgsyn.org]

- 20. benchchem.com [benchchem.com]

The Emergence of 3-(Piperidin-1-ylsulfonyl)phenylboronic Acid as a Potent Ferroptosis Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ferroptosis, a regulated form of iron-dependent cell death characterized by lipid peroxidation, has emerged as a critical process in various pathological conditions, including cancer and neurodegenerative diseases. The discovery of small molecules that can modulate this pathway is of significant interest for therapeutic development. This technical guide provides a comprehensive overview of 3-(Piperidin-1-ylsulfonyl)phenylboronic acid, a compound that has been identified as a potent inhibitor of ferroptosis. Initially investigated as an insulin signaling inhibitor under the designation BMS536924, its true mechanism of action as a ferroptosis suppressor has been elucidated to be iron chelation. This document details the discovery, synthesis, mechanism of action, and biological significance of this compound, referred to herein as RN1847, its designation as a ferroptosis inhibitor. Included are structured data summaries, detailed experimental protocols, and pathway and workflow visualizations to support further research and drug development efforts in the field of ferroptosis.

Discovery and Background

3-(Piperidin-1-ylsulfonyl)phenylboronic acid, also known as RN1847, was initially developed by Bristol-Myers Squibb as BMS536924, a dual inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR).[1][2] Subsequent research, however, revealed a novel and more potent activity of this compound. In a screen for modulators of ferroptosis, a newly identified form of regulated cell death, BMS536924 was discovered to be a potent inhibitor.[3][4]

Further investigation demonstrated that its anti-ferroptotic activity was independent of its effects on insulin signaling.[3] Instead, the protective effect of RN1847 against ferroptosis is attributed to its ability to chelate iron, an essential cofactor for the execution of this cell death pathway.[3][5] This discovery repositioned 3-(Piperidin-1-ylsulfonyl)phenylboronic acid from an oncology candidate targeting growth factor signaling to a valuable chemical tool for studying ferroptosis and a potential therapeutic agent for diseases where ferroptosis plays a pathogenic role.

Chemical Properties and Synthesis

Chemical Properties

| Property | Value | Reference |

| IUPAC Name | 3-(Piperidin-1-ylsulfonyl)phenylboronic acid | |

| Synonyms | RN1847, BMS-536924 | [1][3] |

| CAS Number | 850568-15-9 (for BMS-536924) | |

| Molecular Formula | C₁₁H₁₆BNO₄S | |

| Molecular Weight | 269.13 g/mol | |

| Melting Point | 166-168 °C | [6] |

| Predicted Density | 1.37 ± 0.1 g/cm³ | [6] |

| XLogP3 | 0.56 | [6] |

| PSA | 86.2 Ų | [6] |

Synthesis Pathway

While a detailed, publicly available protocol for the direct synthesis of 3-(Piperidin-1-ylsulfonyl)phenylboronic acid is scarce, a plausible multi-step synthetic route can be constructed based on established organic chemistry principles. The synthesis can be logically divided into three key stages:

-

Formation of the Sulfonyl Chloride: Starting from 3-bromobenzenesulfonyl chloride.

-

Sulfonamide Formation: Reaction of the sulfonyl chloride with piperidine.

-

Borylation: Conversion of the aryl bromide to the corresponding boronic acid.

Experimental Protocol: A Generalized Synthetic Approach

Stage 1 & 2: Synthesis of 1-[(3-Bromophenyl)sulfonyl]piperidine

This stage involves the reaction of a commercially available starting material, 3-bromobenzenesulfonyl chloride, with piperidine to form the corresponding sulfonamide.

-

Materials: 3-bromobenzenesulfonyl chloride, piperidine, an appropriate solvent (e.g., dichloromethane or tetrahydrofuran), and a base (e.g., triethylamine or pyridine).

-

Procedure:

-

Dissolve 3-bromobenzenesulfonyl chloride in the chosen solvent and cool the solution in an ice bath.

-

Slowly add a solution of piperidine and the base to the cooled solution with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by washing with aqueous acid (to remove excess amine and base), followed by water and brine.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude 1-[(3-bromophenyl)sulfonyl]piperidine, which can be purified by recrystallization or column chromatography.

-

Stage 3: Synthesis of 3-(Piperidin-1-ylsulfonyl)phenylboronic acid

This final step involves the conversion of the aryl bromide to the boronic acid. The Suzuki-Miyaura cross-coupling reaction using a palladium catalyst and a boron source is a common and effective method.[7][8]

-

Materials: 1-[(3-Bromophenyl)sulfonyl]piperidine, a boron source such as bis(pinacolato)diboron (B₂pin₂) or tetrahydroxydiboron (B₂(OH)₄), a palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄), a base (e.g., potassium acetate or potassium carbonate), and a suitable solvent (e.g., dioxane, DMSO, or ethanol/water mixture).

-

Procedure:

-

To a reaction vessel, add 1-[(3-bromophenyl)sulfonyl]piperidine, the boron source, the palladium catalyst, and the base.

-

The vessel is purged with an inert gas (e.g., argon or nitrogen).

-

The solvent is added, and the mixture is heated to a temperature typically ranging from 80 to 110 °C for several hours. The reaction progress is monitored by TLC or LC-MS.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The workup procedure often involves filtration to remove the catalyst, followed by an aqueous workup. If a boronate ester was formed (using B₂pin₂), a subsequent hydrolysis step with an acid is required to obtain the boronic acid.

-

The crude product is then purified, for example, by recrystallization or column chromatography, to yield the final product, 3-(Piperidin-1-ylsulfonyl)phenylboronic acid.

-

Biological Significance and Mechanism of Action

The primary biological significance of RN1847 lies in its ability to potently inhibit ferroptosis.

Ferroptosis Inhibition

Ferroptosis is a form of regulated cell death initiated by iron-dependent lipid peroxidation. It is distinct from other cell death modalities like apoptosis and necroptosis. Two major pathways can induce ferroptosis: the extrinsic or transporter-dependent pathway and the intrinsic or enzyme-regulated pathway.

-

Extrinsic Pathway: Inhibition of the cystine/glutamate antiporter (System Xc⁻) leads to depletion of intracellular cysteine, a precursor for the antioxidant glutathione (GSH).

-

Intrinsic Pathway: Direct inhibition of glutathione peroxidase 4 (GPX4), an enzyme that neutralizes lipid peroxides using GSH as a cofactor.

Both pathways converge on the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.

References

- 1. 3-溴苯磺酰氯 96% | Sigma-Aldrich [sigmaaldrich.cn]

- 2. researchgate.net [researchgate.net]

- 3. bio-protocol.org [bio-protocol.org]

- 4. Identification and initial characterization of a potent inhibitor of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives [organic-chemistry.org]

- 6. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]

- 7. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Potential Pharmacological Applications of Piperidine Sulfonamide Derivatives: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine sulfonamide scaffold is a privileged motif in medicinal chemistry, consistently appearing in a wide array of pharmacologically active compounds. This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their applications in oncology, infectious diseases, and neurodegenerative disorders.

Core Synthetic Strategies

The synthesis of piperidine sulfonamide derivatives typically involves the coupling of a piperidine-containing fragment with a sulfonyl chloride. A general and widely adaptable synthetic route is outlined below.

General Synthetic Protocol

A common synthetic approach involves the reaction of a substituted piperidine with an arylsulfonyl chloride in the presence of a base.

-

Step 1: Synthesis of the Piperidine Intermediate. The synthesis often begins with a commercially available or synthesized piperidine derivative, which may contain various functional groups to allow for diversification.

-

Step 2: Sulfonylation. The piperidine derivative is then reacted with a substituted sulfonyl chloride in an appropriate solvent (e.g., dichloromethane, tetrahydrofuran) and in the presence of a base (e.g., triethylamine, pyridine) to yield the corresponding piperidine sulfonamide.

Electron-withdrawing effects of sulfonyl groups in phenylboronic acids

An In-depth Technical Guide to the Electron-Withdrawing Effects of Sulfonyl Groups in Phenylboronic Acids

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of electron-withdrawing groups (EWGs) onto the phenyl ring of phenylboronic acids profoundly alters their electronic properties, acidity, and reactivity. The sulfonyl group (-SO₂R) is a particularly potent EWG, and its incorporation is a key strategy for modulating the characteristics of phenylboronic acids for various applications. This technical guide provides a comprehensive analysis of the electron-withdrawing effects of sulfonyl groups, detailing their impact on the acidity (pKa) of the boronic acid moiety. We present quantitative data, detailed experimental protocols for synthesis and pKa determination, and visualizations of the underlying chemical principles and workflows. This document serves as a critical resource for researchers leveraging sulfonyl-substituted phenylboronic acids in fields such as medicinal chemistry, boronate affinity chromatography, and catalysis.

Introduction

Phenylboronic acids are versatile compounds widely utilized in organic synthesis, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura reaction.[1] Beyond their role in carbon-carbon bond formation, their ability to reversibly form cyclic esters with 1,2- and 1,3-diols makes them invaluable in the development of chemical sensors and for the separation of biomolecules like carbohydrates and catechols.[2][3]

The utility of a phenylboronic acid is intrinsically linked to the electronic nature of its substituents. The boron atom in a boronic acid is a Lewis acid, and its acidity can be finely tuned by placing substituents on the aromatic ring. Electron-withdrawing groups (EWGs) pull electron density away from the boron center, increasing its Lewis acidity and lowering the pKa of the B(OH)₂ group.[4] The sulfonyl group (-SO₂R) and its derivatives, such as the sulfonamide group (-SO₂NR₂), are strong EWGs that significantly impact the properties of the phenylboronic acid scaffold.[2][5] This guide explores these effects in detail.

The Electron-Withdrawing Nature of the Sulfonyl Group

The sulfonyl group exerts its powerful electron-withdrawing effect primarily through the inductive effect .[6] The sulfur atom is in a high oxidation state and is bonded to two highly electronegative oxygen atoms. This creates a strong dipole, pulling electron density from the phenyl ring through the sigma bond framework. This polarization depletes electron density at the boron atom, making it more electrophilic and stabilizing the corresponding anionic boronate species formed upon reaction with a Lewis base (e.g., hydroxide).

Caption: Inductive withdrawal of electron density from the phenyl ring by the sulfonyl group.

Quantitative Analysis of the Electron-Withdrawing Effect

The electronic influence of the sulfonyl group can be quantified by examining its effect on the acidity (pKa) of the boronic acid and through Hammett substituent constants.

Impact on Acidity (pKa)

The pKa of a phenylboronic acid reflects the equilibrium between the neutral trigonal planar acid and the anionic tetrahedral boronate. A lower pKa value indicates a stronger Lewis acid. The introduction of strong EWGs like the sulfonyl group substantially lowers the pKa, shifting the equilibrium towards the boronate form at a lower pH.[2] This is a critical advantage in applications like boronate affinity chromatography, where binding to cis-diols can be achieved at or near physiological pH, avoiding the degradation of sensitive analytes under alkaline conditions.[2]

Table 1: pKa Values of Substituted Phenylboronic Acids

| Compound | Substituent | Position | pKa Value | Reference |

| Phenylboronic acid | -H | - | 8.8 ± 0.1 | [2] |

| 4-(3-butenesulfonyl)phenylboronic acid | -SO₂(CH₂)₂CH=CH₂ | para | 7.1 ± 0.1 | [2] |

| 4-(N-allylsulfamoyl)phenylboronic acid | -SO₂NHCH₂CH=CH₂ | para | 7.4 ± 0.1 | [2] |

| 4-nitrophenylboronic acid | -NO₂ | para | 7.1 | [2] |

| 4-carboxyphenylboronic acid | -COOH | para | ~8.0 | [2] |

| 4-(methylsulfonyl)phenylboronic acid | -SO₂CH₃ | para | 7.86 (calculated) | [7] |

As shown in the table, the 4-sulfonyl substituted phenylboronic acid has a pKa (7.1) that is 1.7 pH units lower than the unsubstituted parent compound (8.8).[2] This effect is comparable in magnitude to the nitro group, which is one of the strongest classical EWGs.[2]

Hammett Parameters

The Hammett equation, log(K/K₀) = σρ, provides a linear free-energy relationship that quantifies the effect of meta- or para-substituents on reaction rates or equilibria.[8]

-

σ (sigma) is the substituent constant, which measures the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group.

-

ρ (rho) is the reaction constant, which measures the sensitivity of a reaction to substituent effects.

The dissociation of phenylboronic acids correlates well with Hammett constants, with a reported ρ value of approximately +2.1 to +2.5.[7][9] This large, positive ρ value indicates that the reaction is highly sensitive to substituents and that negative charge is built up in the transition state (i.e., formation of the anionic boronate), which is stabilized by EWGs.

Table 2: Hammett Substituent Constants (σ) for Sulfonyl-Containing Groups

| Substituent Group | σ (meta) | σ (para) | Reference |

| -SO₂CH₃ | 0.60 | 0.72 | [10] |

| -SO₂NH₂ | 0.46 | 0.57 | [10] |

| -SO₂F | 0.80 | 0.91 | |

| -SO₂Cl | 1.20 | 1.11 | |

| -SO₂Ph | 0.62 (calc) | 0.70 (calc) | - |

The large, positive σ values for sulfonyl-based groups confirm their strong electron-withdrawing character, consistent with the observed pKa lowering.

Synthesis and Experimental Protocols

Synthesis of Sulfonyl-Substituted Phenylboronic Acids

A common and effective method for synthesizing arylboronic acids with strong EWGs is the bromo-lithium exchange followed by quenching with a borate ester.[2] A standard procedure often involves a one-pot treatment to improve yields, as sequential addition can lead to side reactions.[2]

References

- 1. scribd.com [scribd.com]

- 2. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 3. medchem.unistra.fr [medchem.unistra.fr]

- 4. researchgate.net [researchgate.net]

- 5. homepages.bluffton.edu [homepages.bluffton.edu]

- 6. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Hammett equation - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-(Piperidin-1-ylsulfonyl)phenylboronic Acid and its Analogs in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction:

3-(Piperidin-1-ylsulfonyl)phenylboronic acid is a commercially available chemical compound that merges three key pharmacophores: a phenylboronic acid group, a sulfonamide linker, and a piperidine moiety. While specific research detailing the biological activities of this particular molecule is limited in publicly accessible literature, its constituent parts are extensively studied and are integral to numerous clinically significant therapeutic agents. This guide provides a comprehensive overview of the research landscape surrounding the core scaffolds of 3-(Piperidin-1-ylsulfonyl)phenylboronic acid, exploring the synthesis, biological activities, and therapeutic potential of its analogs. By dissecting the roles of each component, we can infer the potential applications and guide future research into this and related compounds.

Physicochemical Properties of 3-(Piperidin-1-ylsulfonyl)phenylboronic Acid

The fundamental properties of the title compound are summarized below, providing a baseline for its chemical identity and behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆BNO₄S | [1] |

| Molecular Weight | 269.13 g/mol | |

| Melting Point | 166-168 °C | [2] |

| MDL Number | MFCD07783850 | |

| PubChem Substance ID | 329785860 | |

| Density (Predicted) | 1.37 ± 0.1 g/cm³ | [2] |

| Polar Surface Area (PSA) | 86.2 Ų | [2] |

| XLogP3 (Predicted) | 0.56 | [2] |

The Phenylboronic Acid Core: A Versatile Enzyme Inhibitor

The boronic acid group is a unique functional group in medicinal chemistry, renowned for its ability to form reversible covalent bonds with the hydroxyl groups of serine, threonine, or tyrosine residues in enzyme active sites. This property has made arylboronic acids a cornerstone for designing potent inhibitors for various enzymes, most notably proteases.

Mechanism of Action: Boronic acids, such as the proteasome inhibitor bortezomib, act as transition-state analogs. The boron atom is electrophilic and readily attacked by the catalytic serine residue within a serine protease, forming a stable, tetrahedral boronate adduct. This effectively blocks the enzyme's catalytic activity.[3][4]

Figure 1: General mechanism of serine protease inhibition by a boronic acid.

Synthesis: A common and direct method for preparing arylboronic esters is the Palladium-catalyzed cross-coupling reaction of an alkoxydiboron reagent (like B₂pin₂) with a haloarene, a process known as Miyaura borylation.[3] This is often a key step in the synthesis of complex boronic acid derivatives.

Figure 2: General workflow for the synthesis of arylboronic acids.

The Piperidine Moiety: A Privileged Scaffold in Medicinal Chemistry

The piperidine ring is a six-membered nitrogen-containing heterocycle that is one of the most ubiquitous scaffolds in drug design.[5] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block for optimizing ligand-receptor interactions. Piperidine derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[5][6]

Quantitative Data for Piperidine Analogs: The following table summarizes the biological activity of various research compounds featuring a piperidine moiety, illustrating the scaffold's versatility.

| Compound Class | Target/Assay | Activity (IC₅₀ / MIC) | Reference |

| Piperine Dipeptidyl Boronic Acid (1) | Pancreatic Cancer Cell Line | IC₅₀ = 31 ± 0.3 µM | [7] |

| Piperidinol Analog | Anti-tuberculosis | Good activity (specific values not detailed) | [8] |

| 5-(piperidin-1-ylsulfonyl)indoline-2,3-dione derivatives | Anticonvulsant (PTZ-induced) | Relative potency 0.02 to 0.2 vs. phenobarbitone | [9] |

| (R)-2-(Piperidin-3-yl)phthalimide (7) | Nitrite Reduction (LPS-challenged RAW 264.7) | 32% reduction at 30µM | [10] |

| (R)-2-(Piperidin-3-yl)phthalimide (7) | IL-6 Reduction (LPS-challenged RAW 264.7) | 40% reduction at 30µM | [10] |

| Isonicotinohydrazide (8) | M. tuberculosis H₃₇Rv | MIC = 0.56 µM | [11] |

| 2-Aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-ones | Glioma Cell Viability | 30-65% reduction at 100 µM | [12] |

Structure-Activity Relationship (SAR) Insights: SAR studies on piperidine derivatives often reveal that the nature and position of substituents on the piperidine ring and its nitrogen atom are critical for biological activity. For example, in a series of benzothiazole-phenyl analogs, different substituents on the benzenesulfonyl group attached to the piperidine nitrogen led to a range of activities.[13]

Figure 3: Conceptual SAR for piperidine-based analogs.

The Sulfonamide Linker: A Key Structural Motif

The sulfonamide group is another privileged functional group in drug discovery, present in a wide array of antibacterial, diuretic, and anti-inflammatory drugs. It is a stable, non-hydrolyzable linker that can act as a hydrogen bond acceptor and donor, contributing significantly to a molecule's binding affinity and physicochemical properties.

Quantitative Data for Sulfonamide Analogs: Analogs containing a sulfonamide or sulfonylurea group have shown potent activity in various assays.

| Compound Class | Target/Assay | Activity (Kᵢ / IC₅₀) | Reference |

| N-phenylsulfonamide (Compound 8) | Acetylcholinesterase (AChE) | Kᵢ = 31.5 ± 0.33 nM | [14] |